molecular formula C15H14N4O3S2 B2470741 Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 868967-09-3

Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2470741
CAS No.: 868967-09-3
M. Wt: 362.42
InChI Key: MNZNBPPFEHIRJJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a thiophen-2-yl group at position 3 and a thioether-linked butanoate ester at position 4. Its structure combines aromatic heterocycles (thiophene and triazolo-pyridazine) with a keto-ester side chain, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s design leverages sulfur-containing linkages and electron-rich aromatic systems, which may enhance interactions with biological targets or improve physicochemical stability .

Properties

IUPAC Name

ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-2-22-14(21)8-10(20)9-24-13-6-5-12-16-17-15(19(12)18-13)11-4-3-7-23-11/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZNBPPFEHIRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is primarily attributed to its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d): Replaces the triazolo-pyridazine core with a chloro-pyridazinyl group and lacks the thioether linkage .

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) : Shares the triazolo-pyridazine core but substitutes the thiophen-2-yl group with a methyl group and incorporates an acetamide side chain .

4-(2-Furyl)-3-buten-2-one : Features a furan group instead of thiophene and lacks the triazolo-pyridazine system .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polarity) Key Substituents
Ethyl 3-oxo-4-... (Target Compound) Not reported Moderate (thioether) Thiophen-2-yl, thioether, keto-ester
E-4d 187–189 High (chloro-pyridazine) 6-Chloro-pyridazinyl, propenoic acid
E-4b 253–255 Low (triazolo-pyridazine) Triazolo-pyridazine, propenoic acid
Lin28-1632 Not reported Moderate (acetamide) Methyl-triazolo-pyridazine, acetamide
4-(2-Furyl)-3-buten-2-one Not reported High (furan) Furan, α,β-unsaturated ketone
  • Melting Points : Triazolo-pyridazine derivatives (e.g., E-4b) exhibit higher melting points (253–255°C) compared to chloro-pyridazinyl analogues (187–189°C), likely due to enhanced intermolecular interactions (e.g., π-stacking) .
  • Solubility : The thiophene group in the target compound may reduce aqueous solubility compared to furan-containing analogues (e.g., 4-(2-Furyl)-3-buten-2-one) due to lower polarity .

Biological Activity

Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound belonging to the class of heterocyclic compounds. The presence of thiophene and triazole moieties in its structure suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12O3SC_{10}H_{12}O_3S, with a molecular weight of 224.27 g/mol. The compound features a triazole ring fused with a pyridazine ring and is further substituted with a thiophene group.

PropertyValue
Molecular FormulaC10H12O3SC_{10}H_{12}O_3S
Molecular Weight224.27 g/mol
IUPAC NameThis compound
AppearanceWhite to pale yellow solid

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiophene groups exhibit significant antimicrobial properties. A study evaluated various derivatives of triazoles and found that those similar to Ethyl 3-oxo-4-(...) showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity (IC50 µM)
Ethyl 3-oxo derivative1.4 (against S. aureus)
Tetracycline200 (reference)

This suggests that the compound may be effective against common bacterial strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A recent investigation demonstrated that compounds with similar structures to Ethyl 3-oxo-4-(...) exhibited cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 Value (µM)
MCF7 (breast cancer)5.0
HeLa (cervical cancer)8.5

These findings indicate that the compound may interfere with cancer cell proliferation.

Anti-inflammatory Activity

Studies have also reported the anti-inflammatory properties of triazole derivatives. In vitro assays showed that similar compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism often involves inhibition of NF-kB signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study on various thiophene and triazole derivatives, Ethyl 3-oxo-4-(...) was found to have an IC50 value comparable to established antibiotics against resistant strains of E. coli.
  • Cytotoxicity in Cancer Cells : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

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